molecular formula C7H2BrClFNS B13707526 5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene CAS No. 1000572-98-4

5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene

Katalognummer: B13707526
CAS-Nummer: 1000572-98-4
Molekulargewicht: 266.52 g/mol
InChI-Schlüssel: PEZYIXYCLBLUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-chloro-6-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H2BrClFNS It is a derivative of phenylisothiocyanate, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate typically involves the reaction of 4-Bromo-2-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:

4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride\text{4-Bromo-2-chloro-6-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{4-Bromo-2-chloro-6-fluorophenylisothiocyanate} + \text{Hydrogen chloride} 4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene→4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Thiourea derivatives: Formed from nucleophilic substitution with amines.

    Coupled products: Formed from cross-coupling reactions, leading to the formation of new carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chloro-6-fluorophenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and in cross-coupling reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe for protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-2-chloro-6-fluoroaniline: A precursor in the synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate.

    4-Bromo-2-chloro-6-fluorophenol: Another derivative with similar halogen substitution patterns.

    Phenylisothiocyanate: The parent compound, lacking the halogen substitutions.

Uniqueness: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various synthetic and research applications.

Eigenschaften

CAS-Nummer

1000572-98-4

Molekularformel

C7H2BrClFNS

Molekulargewicht

266.52 g/mol

IUPAC-Name

5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene

InChI

InChI=1S/C7H2BrClFNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H

InChI-Schlüssel

PEZYIXYCLBLUQK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)N=C=S)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.